2-Methyl-6-(prop-1-en-1-yl)pyridine
Description
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-methyl-6-[(E)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3+ |
InChI Key |
MQXVXWCUFWOEAG-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC(=N1)C |
Canonical SMILES |
CC=CC1=CC=CC(=N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Prop 1 En 1 Yl Pyridine and Its Analogs
Direct Synthesis Strategies
Direct synthesis strategies focus on the introduction of the methyl and prop-1-en-1-yl groups onto a pyridine (B92270) ring through various functionalization techniques.
The direct and selective functionalization of pyridine C-H bonds is a highly sought-after transformation. digitellinc.com Historically, achieving regioselectivity, particularly at the C-4 position of unsubstituted pyridines, has been a significant challenge, often leading to mixtures of isomers. nih.gov To overcome this, methods involving pre-functionalized materials or the use of blocking groups have been developed. nih.gov For instance, a maleate-derived blocking group can direct Minisci-type decarboxylative alkylation to the C-4 position with high control. nih.gov
Recent advancements have focused on transition metal-catalyzed C-H functionalization. Rh(III)-catalyzed C-3 selective alkenylation of pyridine derivatives via hydroarylation of alkynes has been demonstrated to proceed with high regioselectivity and yield. rsc.org Another approach involves the use of a half-sandwich scandium catalyst for the regio- and stereoselective C-H alkenylation of pyridines with silyl-substituted internal alkynes, providing an atom-efficient route to silyl-functionalized alkenyl pyridines. rsc.org Furthermore, photochemical methods utilizing organocatalysis have emerged for the functionalization of pyridines, offering distinct positional selectivity compared to classical Minisci chemistry. acs.org
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine can also be achieved starting from vinyl pyridine precursors. For example, 2-methyl-6-vinylpyridine serves as a key intermediate. chemicalbook.com The synthesis of 2-vinylpyridine (B74390) itself can be accomplished through the dehydration of 2-hydroxyethylpyridine using catalysts such as sulfuric acid, phosphoric acid, sodium hydroxide, or potassium hydroxide. google.com Once the vinyl pyridine is obtained, subsequent reactions can be employed to introduce the additional methyl group at the desired position on the propenyl side chain, although specific methodologies for this transformation are less commonly detailed in general literature.
Another strategy involves the generation of reactive species on a metal catalyst surface. For instance, the synthesis of 2-methylpyridines can be achieved by passing a pyridine solution over a Raney® nickel catalyst at high temperatures, leading to α-methylation. mdpi.com This concept could potentially be extended to functionalize vinyl pyridines.
Multicomponent Reactions in Pyridine Synthesis
Multicomponent reactions (MCRs) have gained prominence as an efficient and environmentally friendly approach for the synthesis of highly substituted pyridines. bohrium.comresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and reaction time. researchgate.net Various catalysts, including metals like copper, zinc, and magnesium, as well as nanocatalysts, have been employed to facilitate these transformations, often with the benefit of catalyst recyclability. bohrium.comrsc.org
For example, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines in high yields. nih.govacs.org Microwave-assisted synthesis has been shown to accelerate these reactions, offering a green chemistry tool for pyridine synthesis. acs.org While not directly producing 2-Methyl-6-(prop-1-en-1-yl)pyridine, these MCRs provide a versatile platform for creating a wide array of substituted pyridine analogs. bohrium.comrsc.orgnih.gov
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, Ethanol | 3-Cyanopyridine derivatives | 82-94 | nih.govacs.org |
| Malononitrile, Aromatic aldehydes, Thiazolidine-4-one, Ammonium acetate | MgO Nanoparticles, Ethanol | Polysubstituted pyridines | High | rsc.org |
| Aldehyde, Ammonium acetate, Dimedone, Alkyl acetoacetate/Malononitrile | ZnO Nanoparticles, Solvent-free | Polysubstituted pyridines | High | rsc.org |
Catalytic Approaches for Carbon-Carbon Bond Formation at Pyridine Ring
Catalytic methods are instrumental in forging carbon-carbon bonds on the pyridine ring, enabling the introduction of various substituents, including the prop-1-en-1-yl group.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. chemie-brunschwig.chyoutube.comrsc.org Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings have been widely applied to functionalize pyridine rings. chemie-brunschwig.ch These reactions typically involve the coupling of an organometallic reagent with a halide or triflate derivative of pyridine. chemie-brunschwig.ch For instance, N-aryl-2-aminopyridines can readily form stable complexes with metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and functionalization reactions. nih.gov
The enantioconvergent radical Suzuki–Miyaura cross-coupling of racemic alkyl halides using first-row transition metal catalysts (Ni, Fe, Co, and Cu) presents a powerful method for constructing C(sp³)–C bonds. rsc.org This approach utilizes the single-electron transfer ability of the metal catalyst to generate prochiral alkyl radicals from racemic alkyl halides, with chiral ligands enabling enantioselective control. rsc.org
Organocatalysis has emerged as a powerful, metal-free alternative for pyridine synthesis and functionalization. researchgate.net Chiral heteroaromatic N-oxides, for example, can act as potent electron-pair donors, influencing the stereochemical outcome of reactions. researchgate.net Vitamin B3 (niacin) has been demonstrated as an effective organocatalyst for the synthesis of quinazolines, showcasing the potential of simple organic molecules to catalyze complex transformations. researchgate.net
A notable example is the synergistic catalysis by a copper(I) salt and a secondary ammonium salt in the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to produce a variety of substituted pyridines under mild conditions. acs.org This redox-neutral reaction merges iminium catalysis with the redox activity of the copper catalyst. acs.org Furthermore, photochemical organocatalytic methods have been developed for the allylation of pyridines, harnessing the reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium (B92312) ions. acs.org
Stereoselective Synthesis of Olefinic Pyridine Derivatives
The creation of the olefinic C=C bond in 2-Methyl-6-(prop-1-en-1-yl)pyridine with a specific E/Z configuration is a key synthetic hurdle. Various strategies have been developed to address this challenge, primarily focusing on well-established carbon-carbon bond-forming reactions.
Control of (prop-1-en-1-yl) Stereochemistry (E/Z Isomerism)
The geometric isomerism of the prop-1-en-1-yl substituent significantly influences the compound's physical, chemical, and biological properties. Therefore, methods that allow for the selective synthesis of either the (E)- or (Z)-isomer are of high value.
Cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful tools for the formation of the C-C bond between the pyridine ring and the propenyl group. The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.
The Wittig reaction stands out as a classical and versatile method for olefination. The stereoselectivity of the Wittig reaction is largely governed by the nature of the ylide used. Non-stabilized ylides, typically prepared from primary alkyl halides, generally favor the formation of the (Z)-alkene. masterorganicchemistry.com In contrast, stabilized ylides, which contain an electron-withdrawing group on the carbanion, tend to produce the (E)-alkene as the major product. masterorganicchemistry.comyoutube.com For the synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine, this would involve the reaction of 2-acetyl-6-methylpyridine (B1266835) with an appropriate phosphonium (B103445) ylide. The choice of base and solvent can also play a crucial role in determining the E/Z ratio of the product. researchgate.net
Table 1: Influence of Ylide Type on Wittig Reaction Stereoselectivity
| Ylide Type | Expected Major Isomer |
| Non-stabilized (e.g., from ethyltriphenylphosphonium bromide) | (Z)-2-Methyl-6-(prop-1-en-1-yl)pyridine |
| Stabilized (e.g., from a phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction) | (E)-2-Methyl-6-(prop-1-en-1-yl)pyridine |
The Heck reaction , which couples an organohalide with an alkene, also provides a viable route. The stereoselectivity of the Heck reaction is often influenced by the catalyst system and the specific reaction conditions. While the Heck reaction typically favors the formation of the more stable trans (E)-isomer, the use of specific ligands and additives can alter this preference. acs.org For instance, the reaction of 2-bromo-6-methylpyridine (B113505) with propene in the presence of a palladium catalyst could be optimized to favor either the (E)- or (Z)-isomer.
Isomerization of a pre-existing E/Z mixture is another strategy. Sometimes, olefin-forming reactions yield an inseparable mixture of isomers. echemi.comresearchgate.net In such cases, subsequent treatment with a catalyst, such as a transition metal complex or iodine, can be employed to isomerize the mixture to the thermodynamically more stable isomer, which is often the (E)-isomer. echemi.comresearchgate.net
Green Chemistry Approaches in Pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of renewable feedstocks, catalytic methods, and environmentally benign reaction media.
Catalytic methods that avoid the use of stoichiometric and often toxic reagents are central to green chemistry. For the synthesis of pyridine derivatives, this includes the development of highly efficient and recyclable catalysts. For instance, heterogeneous catalysts are being explored for the gas-phase synthesis of methylpyridines, which can be a greener alternative to traditional batch processes. escholarship.org Furthermore, the use of flow chemistry setups can offer advantages in terms of safety, scalability, and reduced waste generation compared to batch reactions. chemrxiv.org
The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or even solvent-free conditions.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Reagents | Often uses stoichiometric, hazardous reagents | Employs catalytic amounts of less toxic reagents |
| Solvents | Typically uses volatile organic compounds (VOCs) | Prefers water, ionic liquids, or solvent-free conditions |
| Energy | Relies on conventional heating | Utilizes microwave irradiation or flow chemistry for efficiency |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions |
| Waste | Generates significant amounts of waste | Minimizes waste through high atom economy |
While specific green chemistry protocols for the direct synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine are not yet widely reported, the general principles and methodologies developed for other pyridine derivatives offer a clear roadmap for future research in this area. The adaptation of catalytic C-H activation and alkenylation methods under green conditions represents a promising avenue for the sustainable production of this and related compounds.
Spectroscopic and Structural Data for 2-Methyl-6-(prop-1-en-1-yl)pyridine Remains Elusive
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound 2-Methyl-6-(prop-1-en-1-yl)pyridine. Despite the availability of information on structurally related molecules, detailed spectroscopic and crystallographic analyses for this particular compound are not present in the accessible domain.
Consequently, the creation of an in-depth article focusing on its advanced spectroscopic and structural elucidation is not feasible at this time. The required experimental data for the following analytical techniques, crucial for a thorough scientific report, could not be located:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁵N NMR data, which are essential for determining the molecule's configuration and conformation, were found. Similarly, data from 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, which would elucidate the connectivity and spatial relationships between atoms, is unavailable.
Vibrational Spectroscopy (FT-IR, Raman): While theoretical studies and data for similar compounds like 2-methoxy-6-methyl pyridine and 2-chloro-6-methyl pyridine exist, specific experimental FT-IR and Raman spectra for 2-Methyl-6-(prop-1-en-1-yl)pyridine, needed for a detailed functional group analysis, have not been published. researchgate.netresearchgate.netorientjchem.org
High-Resolution Mass Spectrometry (HRMS): There is no available HRMS data that would confirm the precise molecular formula of the compound through exact mass measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions of 2-Methyl-6-(prop-1-en-1-yl)pyridine, which would be provided by UV-Vis spectroscopy, is not documented.
X-ray Crystallography: No crystallographic data has been published, meaning the definitive solid-state molecular architecture of the compound has not been determined. While crystal structures for related pyridine derivatives have been reported, this information cannot be extrapolated to the target molecule. researchgate.netrsc.orgnih.govnih.gov
While research exists on various substituted pyridines, including those with methyl and propene-like groups, the specific combination in 2-Methyl-6-(prop-1-en-1-yl)pyridine appears to be uncharacterized or the data is not publicly accessible. Without primary sources containing this specific information, a scientifically accurate article that adheres to the requested detailed outline cannot be generated.
Advanced Spectroscopic and Structural Elucidation Techniques
X-ray Crystallography for Solid-State Molecular Architecture
Conformational Preferences and Intermolecular Interactions in the Solid State
In the absence of specific data for 2-Methyl-6-(prop-1-en-1-yl)pyridine, a general understanding can be inferred from studies on structurally related substituted pyridine (B92270) compounds. The conformation of such molecules in the solid state is dictated by a delicate balance of intramolecular steric effects and intermolecular forces.
General Conformational Features of 2,6-Disubstituted Pyridines:
For many 2,6-disubstituted pyridines, the substituents can exhibit a range of orientations relative to the pyridine ring. The planarity of the molecule is a key feature. For instance, in a related compound, 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, the molecule is not planar. The dihedral angle between the pyridine ring and the adjacent naphthalene (B1677914) ring is 35.4°, while the angle between the pyrimidyl and naphthalene rings is 62.3°. scispace.com This deviation from planarity is often due to steric hindrance between the substituents and adjacent parts of the molecule.
Intermolecular Interactions in Pyridine Derivatives:
Hydrogen Bonding: Weak intermolecular C—H···N hydrogen bonds are a common feature in the crystal structures of pyridine-containing compounds. scispace.com For example, in 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, a weak intermolecular C—H···N hydrogen bond with a distance of 2.576 Å is observed between a nitrogen atom and a C-H group of an adjacent pyrimidine (B1678525) ring. scispace.com In other systems, such as benzoyl thiourea (B124793) derivatives containing a pyridine ring, molecules can form inversion dimers through pairs of N—H···N hydrogen bonds, which are further stabilized by C—H···S interactions. researchgate.net
π-Interactions: Aromatic rings in pyridine derivatives can participate in π-π stacking and C-H/π interactions. In some structures, a CH/π interaction between a methyl group's C-H and a pyrimidyl ring has been noted. scispace.com
The interplay of these and other forces, such as van der Waals interactions, dictates the final crystal structure. The specific nature and geometry of the prop-1-en-1-yl group in 2-Methyl-6-(prop-1-en-1-yl)pyridine would be expected to influence these interactions significantly.
Without experimental data, the following table provides a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction study of 2-Methyl-6-(prop-1-en-1-yl)pyridine, based on common values for related organic compounds.
Hypothetical Crystallographic Data for 2-Methyl-6-(prop-1-en-1-yl)pyridine
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~9.0 |
| c (Å) | ~19.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~1280 |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Methyl-6-(prop-1-en-1-yl)pyridine |
| 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyridine (B92270) derivatives. By employing functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can achieve a high degree of accuracy in predicting molecular characteristics. researchgate.net
The initial step in a computational study involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. For 2-Methyl-6-(prop-1-en-1-yl)pyridine, this process would involve determining the most stable arrangement of the methyl and prop-1-en-1-yl substituents relative to the pyridine ring. The planarity of the pyridine ring and the orientation of the vinyl group are key parameters. The presence of the prop-1-en-1-yl group introduces the possibility of E/Z isomerism around the C=C double bond, and DFT calculations can determine the relative energies of these isomers.
Computational studies on related substituted pyridines, such as 2,6-bis(bromo-methyl)pyridine, provide a reference for the expected structural parameters. researchgate.net The bond lengths and angles are calculated to be in good agreement with experimental data for similar molecules. researchgate.netresearchgate.net For 2-Methyl-6-(prop-1-en-1-yl)pyridine, the key bond lengths and angles within the pyridine ring are expected to be similar to other pyridine derivatives, with minor deviations caused by the electronic effects of the alkyl and alkenyl substituents.
Table 1: Predicted Geometrical Parameters for 2-Methyl-6-(prop-1-en-1-yl)pyridine based on DFT Calculations of Related Compounds Note: This data is representative and extrapolated from studies on similar pyridine derivatives. researchgate.netresearchgate.net
| Parameter Type | Atoms Involved | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-N (ring) | ~1.34 |
| Bond Length | C-C (ring) | ~1.39 |
| Bond Length | C-CH3 | ~1.50 |
| Bond Length | C-(prop-1-en-1-yl) | ~1.48 |
| Bond Length | C=C (propenyl) | ~1.34 |
| Bond Angle | C-N-C (ring) | ~117 |
| Bond Angle | N-C-C (ring) | ~123 |
| Bond Angle | C-C-C (ring) | ~118 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies lower reactivity and higher kinetic stability. researchgate.net
For 2-Methyl-6-(prop-1-en-1-yl)pyridine, the HOMO is expected to be distributed primarily over the π-system of the pyridine ring and the prop-1-en-1-yl substituent, as these are the most electron-rich regions. The LUMO would also be located on the π-system of the aromatic ring. The presence of electron-donating groups (methyl and propenyl) is expected to raise the energy of the HOMO and slightly affect the LUMO, leading to a specific HOMO-LUMO gap that dictates its reactivity. rsc.org In related pyridine derivatives, this gap has been calculated using DFT, with values typically falling in the range of 5-6 eV. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify chemical reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).
Table 2: Predicted Electronic Properties and Reactivity Indices for 2-Methyl-6-(prop-1-en-1-yl)pyridine Note: Values are representative and based on calculations for similar molecules. researchgate.net
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | ~ -6.5 | Highest Occupied Molecular Orbital energy |
| LUMO Energy | ~ -1.1 | Lowest Unoccupied Molecular Orbital energy |
| HOMO-LUMO Gap (η) | ~ 5.4 | Indicator of chemical stability |
| Ionization Potential (I) | ~ 6.5 | -EHOMO |
| Electron Affinity (A) | ~ 1.1 | -ELUMO |
| Electronegativity (χ) | ~ 3.8 | (I+A)/2 |
| Chemical Hardness (η) | ~ 2.7 | (I-A)/2 |
Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties
While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameters. These methods can provide highly accurate results, especially for electron correlation effects, but are computationally more demanding. They are often used as benchmarks for less expensive methods.
Semi-empirical methods, such as AM1 or PM7, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for screening large numbers of molecules or for preliminary geometry optimizations before employing more rigorous methods. For a molecule like 2-Methyl-6-(prop-1-en-1-yl)pyridine, semi-empirical methods could be used to quickly explore different conformations of the propenyl group before a full DFT optimization.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating properties like NMR chemical shifts and vibrational frequencies, a direct comparison with experimental spectra can be made, aiding in structural confirmation and spectral assignment.
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this. The calculated shifts for 2-Methyl-6-(prop-1-en-1-yl)pyridine would help in assigning the signals of the protons and carbons in the pyridine ring and the two substituent groups.
Similarly, DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations of the computational method, allowing for a robust comparison with experimental Infrared (IR) and Raman spectra. researchgate.net For 2-Methyl-6-(prop-1-en-1-yl)pyridine, characteristic frequencies would include C-H stretching of the methyl group and pyridine ring, C=C and C=N stretching vibrations within the ring, and the distinct vibrations of the prop-1-en-1-yl group. researchgate.net Studies on related methylpyridines have identified the symmetric and antisymmetric stretching modes of the methyl group to be around 2870 and 2980 cm⁻¹, respectively. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Frequencies are approximate and based on DFT studies of related pyridine derivatives. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Methyl) | -CH₃ | 2870 - 2980 |
| C=C Stretch (Alkenyl) | -CH=CH-CH₃ | ~1650 |
| C=N/C=C Stretch (Ring) | Pyridine Ring | 1400 - 1600 |
| Ring Breathing | Pyridine Ring | ~1000 |
| C-H Out-of-plane Bend | Pyridine Ring | 700 - 900 |
Reaction Pathway Energetics and Transition State Analysis
Theoretical investigations into reaction mechanisms, such as the synthesis of pyridines or their subsequent reactions, are crucial for understanding and optimizing chemical processes. nih.govresearchgate.net A key aspect of this is the analysis of the potential energy surface of a reaction, which maps the energy of the system as a function of the geometry of the atoms. libretexts.org
For a reaction like the dehydrogenation of 2-methyl-6-propylpyridine to form 2-Methyl-6-(prop-1-en-1-yl)pyridine, computational studies can model the entire reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy and structure. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. libretexts.org
While a specific computational study for the dehydrogenation of 2-methyl-6-propylpyridine is not available in the search results, we can describe the expected findings based on general principles of elimination reactions. The mechanism would involve the breaking of two C-H bonds and the formation of a C=C double bond and an H-H bond.
Hypothetical Reaction Energetics:
A computational study would calculate the relative energies of the reactant, transition state, and product. The results would typically be presented in a data table.
| Species | Description | Relative Energy (kJ/mol) |
| R | 2-methyl-6-propylpyridine | 0 (Reference) |
| TS | Dehydrogenation Transition State | Ea (e.g., +150 to +250) |
| P | 2-Methyl-6-(prop-1-en-1-yl)pyridine + H2 | ΔHrxn (e.g., +100 to +130) |
Note: The energy values are illustrative examples for a typically endothermic catalytic dehydrogenation reaction.
Transition State Analysis:
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a catalytic dehydrogenation, the transition state would likely involve the interaction of the alkyl chain with a catalyst surface. For a thermal, non-catalyzed elimination, the transition state would show elongated C-H bonds that are breaking and a shortening C-C bond distance where the double bond is forming.
| Parameter | Description | Typical Value in TS (Å) |
| Cα-H Bond Length | The C-H bond breaking at the first carbon of the propyl chain | Elongated (e.g., >1.5 Å) |
| Cβ-H Bond Length | The C-H bond breaking at the second carbon of the propyl chain | Elongated (e.g., >1.5 Å) |
| Cα-Cβ Bond Length | The C-C bond that is becoming a double bond | Shortening (e.g., <1.5 Å) |
Note: These values are illustrative. Precise geometries would be determined by DFT calculations.
Such theoretical studies confirm that the formation of the more substituted alkene (Zaitsev's product) is energetically favored, as it leads to a more stable product and typically proceeds through a lower energy transition state compared to the pathway leading to the less substituted alkene (Hofmann product). youtube.comyoutube.com
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles for 2-Methyl-6-(prop-1-en-1-yl)pyridine and Derivatives.iaea.orgd-nb.info
The design of ligands based on the 2-Methyl-6-(prop-1-en-1-yl)pyridine scaffold is governed by the steric and electronic characteristics of its constituent parts. The pyridine (B92270) nitrogen atom provides a primary Lewis basic site for coordination to a metal center. The substituents at the 2- and 6-positions significantly modulate the ligand's coordination behavior.
Steric Influence : The methyl group at the 2-position and the prop-1-en-1-yl group at the 6-position introduce steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination number and geometry of the resulting metal complex, potentially favoring lower coordination numbers or distorted geometries compared to unsubstituted pyridine. The introduction of bulky pendant groups is a known strategy to influence the coordination mode and enforce unusual geometries in metal complexes. d-nb.infonih.gov
Electronic Effects : The methyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen and enhancing its donor strength. The prop-1-en-1-yl group, with its carbon-carbon double bond, can participate in π-interactions. Depending on the metal ion, this group could potentially engage in π-backbonding, where the metal d-electrons are donated into the π* orbitals of the double bond.
Chelation Potential : While coordination typically occurs through the pyridine nitrogen, making it a monodentate ligand, the prop-1-en-1-yl group offers the possibility of bidentate chelation (N, C=C). The formation of a chelate ring involving the nitrogen and the alkenyl group would depend on the metal's size, electronic preferences, and the conformational flexibility of the prop-1-en-1-yl chain. Ligands capable of forming multiple chelate rings often create highly stable metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes.iaea.orgd-nb.info
The synthesis of metal complexes involving 2-Methyl-6-(prop-1-en-1-yl)pyridine typically follows established methods for pyridine-based ligands. jscimedcentral.com A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
A general synthetic procedure can be outlined as:
Dissolving the 2-Methyl-6-(prop-1-en-1-yl)pyridine ligand in a solvent like ethanol, methanol, or acetonitrile.
Adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to the ligand solution, often in a specific molar ratio (e.g., 1:1 or 2:1 ligand-to-metal). mdpi.comnih.gov
The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.
The resulting metal complex, if it precipitates, can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under vacuum. nih.gov If the complex is soluble, single crystals suitable for X-ray diffraction may be obtained through slow evaporation of the solvent or vapor diffusion techniques.
Characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:
Infrared (IR) Spectroscopy : To identify the coordination of the pyridine nitrogen. A shift in the C=N stretching vibration of the pyridine ring to a higher wavenumber upon complexation is indicative of coordination to the metal center.
NMR Spectroscopy (¹H and ¹³C) : For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure in the complex, revealing changes in chemical shifts of protons and carbons near the coordination site.
Elemental Analysis : To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.
UV-Visible Spectroscopy : To study the electronic transitions within the complex, providing insights into its coordination geometry and the nature of the metal-ligand bonding.
X-ray Crystallography : Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and chelation modes. mdpi.com
Chelation Modes and Coordination Geometries.iaea.org
The 2-Methyl-6-(prop-1-en-1-yl)pyridine ligand can adopt different chelation modes, which in turn dictate the coordination geometry of the metal complex.
Monodentate Coordination : The most straightforward coordination mode is through the lone pair of electrons on the pyridine nitrogen atom. In this case, the ligand acts as a simple monodentate donor, similar to pyridine itself. jscimedcentral.com
Bidentate Coordination : A more intriguing possibility is bidentate coordination, involving both the pyridine nitrogen and the π-system of the prop-1-en-1-yl group. This would lead to the formation of a five- or six-membered chelate ring, which can significantly enhance the stability of the complex (the chelate effect). The feasibility of this mode depends heavily on the nature of the metal ion. Soft, electron-rich metals are more likely to interact with the soft π-donor of the alkene.
The resulting coordination geometries are influenced by the metal ion's preferred coordination number and the steric constraints imposed by the ligands.
Table 1: Potential Coordination Geometries for Metal Complexes of 2-Methyl-6-(prop-1-en-1-yl)pyridine
| Metal Ion | Ligand:Metal Ratio | Potential Geometry | Chelation Mode |
| Cu(II) | 2:1 (with two anions) | Square Planar / Tetrahedral | Monodentate |
| Ni(II) | 2:1 (with two anions) | Square Planar / Octahedral | Monodentate/Bidentate |
| Co(II) | 2:1 (with two anions) | Tetrahedral / Octahedral | Monodentate/Bidentate |
| Zn(II) | 2:1 (with two anions) | Tetrahedral | Monodentate |
| Pd(II) | 2:1 (with two anions) | Square Planar | Monodentate/Bidentate |
This table is illustrative and actual geometries may vary.
Influence of the Pyridine and (prop-1-en-1-yl) Moieties on Complex Stability
The stability of metal complexes formed with 2-Methyl-6-(prop-1-en-1-yl)pyridine is a function of several factors related to its distinct chemical groups.
Pyridine Moiety : The pyridine ring is a well-established N-donor ligand. The stability of its complexes is largely governed by the Lewis acidity of the metal ion and the basicity of the pyridine nitrogen. The electron-donating methyl group at the 2-position slightly enhances the basicity of the nitrogen, which should lead to slightly more stable complexes compared to unsubstituted pyridine, assuming steric factors are not prohibitive. Thermodynamic studies on similar pyridine-based ligands show that complex formation is often enthalpy-driven. nih.gov
(prop-1-en-1-yl) Moiety : This group influences stability primarily through steric effects and potential weak electronic interactions. Its steric bulk can destabilize complexes with metals that prefer a crowded coordination sphere. Conversely, if the alkene participates in bidentate chelation, it would dramatically increase the complex's stability due to the chelate effect. The stability of such a chelate would also be influenced by the solvent, as solvation of the metal ion competes with ligand coordination. nih.gov
Electronic, Magnetic, and Photophysical Properties of Metal Complexes.iaea.org
The electronic, magnetic, and photophysical properties of complexes containing 2-Methyl-6-(prop-1-en-1-yl)pyridine are intrinsically linked to the identity of the central metal ion and the coordination environment established by the ligand.
Electronic Properties : The ligand field created by the pyridine nitrogen donor influences the splitting of the metal's d-orbitals. UV-Visible absorption spectra of these complexes are expected to show bands corresponding to d-d transitions (for transition metals with partially filled d-orbitals) and charge-transfer transitions. Metal-to-Ligand Charge Transfer (MLCT) bands may appear, particularly if the prop-1-en-1-yl group is involved in the π-system of the complex. The energy of these transitions provides information about the ligand field strength and the geometry of the complex. d-nb.info
Magnetic Properties : For complexes with paramagnetic metal centers (e.g., Co(II), Cu(II), Ni(II)), the magnetic properties are determined by the number of unpaired electrons and the geometry. The ligand field can dictate whether a complex is high-spin or low-spin. For example, cobalt(II) complexes can exhibit significant magnetic anisotropy, with the exact nature (easy-axis or easy-plane) being highly sensitive to distortions from ideal geometries, which can be induced by sterically demanding ligands like this one. rsc.orgrsc.org
Photophysical Properties : Certain metal complexes of pyridine-based ligands, particularly with d⁶ and d¹⁰ metals like Re(I), Ru(II), or Os(II), can exhibit interesting photophysical properties such as luminescence. rsc.org Excitation into MLCT bands can lead to emissive states. The properties of these excited states, including their lifetime and emission energy, are sensitive to the ligand structure and the solvent environment. The presence of the prop-1-en-1-yl group could influence non-radiative decay pathways, potentially affecting the complex's quantum yield and luminescence lifetime. rsc.org
Table 2: Expected Spectroscopic and Magnetic Properties
| Property | Technique | Expected Observations |
| Electronic Transitions | UV-Vis Spectroscopy | d-d transition bands in the visible region; Ligand-to-Metal or Metal-to-Ligand Charge Transfer bands in the UV or visible region. |
| Magnetic Moment | Magnetic Susceptibility | Paramagnetic behavior for complexes of metals like Co(II), Ni(II), Cu(II); Diamagnetic for Zn(II), Pd(II). |
| Photoluminescence | Fluorescence Spectroscopy | Potential emission from MLCT excited states for complexes with specific metals (e.g., Re(I), Ru(II)). |
This table presents generalized expectations for transition metal complexes.
Catalytic Applications of Pyridine-Metal Complexes in Organic Transformations
While specific catalytic applications of 2-Methyl-6-(prop-1-en-1-yl)pyridine complexes have not been extensively reported, the broader class of pyridine-metal complexes serves as a valuable platform for catalysis in a wide range of organic reactions. mdpi.com The structural features of this particular ligand suggest potential utility in several areas.
C-H Functionalization : Palladium and rhodium complexes with pyridine-based ligands are known to catalyze the direct functionalization of C-H bonds. The pyridine moiety can act as a directing group, bringing the metal catalyst into proximity with specific C-H bonds on a substrate, facilitating reactions like alkenylation or arylation. nih.gov
Polymerization : Cobalt and iron complexes bearing di-imine pyridine ligands are famous catalysts for olefin polymerization. The steric and electronic properties of the substituents on the pyridine ring are crucial for controlling the catalytic activity and the properties of the resulting polymer. The steric profile of 2-Methyl-6-(prop-1-en-1-yl)pyridine could be tuned to influence such reactions.
Condensation Reactions : Simple metal complexes can act as Lewis acid catalysts. For instance, copper(II) complexes of Schiff-base pyridine ligands have been shown to be effective catalysts for Claisen-Schmidt condensation to produce chalcones. mdpi.com Complexes of 2-Methyl-6-(prop-1-en-1-yl)pyridine could potentially catalyze similar acid-catalyzed transformations.
Cross-Coupling Reactions : Palladium complexes with N-donor ligands are staples in cross-coupling chemistry (e.g., Suzuki, Heck, Sonogashira reactions). While phosphine (B1218219) ligands are more common, pyridine-based ligands can also be effective, and the specific steric and electronic environment provided by 2-Methyl-6-(prop-1-en-1-yl)pyridine could offer unique reactivity or selectivity.
The development of metal complexes with 2-Methyl-6-(prop-1-en-1-yl)pyridine opens avenues for exploring new catalytic systems, where the ligand's structure can be systematically modified to optimize performance in a target organic transformation. researchgate.net
Advanced Applications in Chemical Sciences
Building Block in Complex Molecule Synthesis (Non-Biological Targets)
The presence of both a pyridine (B92270) nucleus and a vinyl-type substituent makes 2-Methyl-6-(prop-1-en-1-yl)pyridine a versatile precursor in the construction of more elaborate molecular architectures.
Synthesis of Polycyclic Heterocycles
The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. While direct, specific examples of the use of 2-Methyl-6-(prop-1-en-1-yl)pyridine in the synthesis of polycyclic heterocycles are not extensively documented in readily available literature, the reactivity of the 2-alkenylpyridine scaffold lends itself to various cyclization strategies. General methodologies for the synthesis of nitrogen-containing polycycles often involve the participation of functional groups such as those present in this molecule. rsc.orgrsc.orgnih.govresearchgate.net For instance, the vinyl group can participate in cycloaddition reactions, and the pyridine nitrogen can act as a nucleophile or be activated for ring-closing metathesis or other annulation reactions. The synthesis of nitrogen-containing polycyclic δ-lactones from pyridines via functionalized dihydropyridines illustrates a potential pathway that could be adapted for derivatives like 2-Methyl-6-(prop-1-en-1-yl)pyridine. rsc.org
Preparation of Advanced Materials Precursors
The structural motif of 2-Methyl-6-(prop-1-en-1-yl)pyridine is analogous to other substituted pyridines that have found applications as precursors to advanced materials. A closely related compound, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), was originally patented for its use in liquid crystals, highlighting the potential of such substituted pyridines in the field of advanced materials. The vinyl group in 2-Methyl-6-(prop-1-en-1-yl)pyridine offers a site for polymerization, suggesting its utility in the creation of functional polymers. The thermal degradation of poly(vinylpyridine)s has been studied, indicating the relevance of such polymers in materials science. researchgate.net These polymers can exhibit unique thermal and photochemical properties.
Role in Supramolecular Chemistry and Self-Assembly (excluding biological)
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. The pyridine nitrogen in 2-Methyl-6-(prop-1-en-1-yl)pyridine can participate in hydrogen bonding and metal coordination, while the aromatic ring can engage in π-π stacking interactions. fortunejournals.comnumberanalytics.comresearchgate.netmdpi.comnih.gov These non-covalent forces are fundamental to the self-assembly of molecules into complex architectures.
While specific studies detailing the self-assembly of 2-Methyl-6-(prop-1-en-1-yl)pyridine are not prominent, the principles of supramolecular chemistry suggest its potential to form well-defined aggregates. The interplay of its functional groups could direct the formation of one-, two-, or three-dimensional structures with potential applications in materials science and catalysis. The study of non-covalent interactions in the self-healing of supramolecular polymers underscores the importance of moieties like the pyridine ring in designing dynamic and responsive materials. mdpi.com
Environmental Chemistry: Mechanistic Degradation Studies
Understanding the environmental fate of chemical compounds is crucial. The degradation of 2-Methyl-6-(prop-1-en-1-yl)pyridine can be anticipated to proceed through photochemical and hydrolytic pathways, influenced by its structural components.
Photochemical Degradation Pathways
The photochemical degradation of polypropylene (B1209903) films containing photostabilizers and pigments has been investigated, providing insights into the general mechanisms of photodegradation that could be applicable to polymers derived from 2-Methyl-6-(prop-1-en-1-yl)pyridine. researchgate.net The pyridine ring itself can be susceptible to photochemical reactions. The degradation of poly(vinylpyridine)s under thermal conditions suggests that similar breakdown pathways could be initiated by UV radiation, leading to the formation of various smaller molecules. researchgate.net The specific photochemical degradation products of 2-Methyl-6-(prop-1-en-1-yl)pyridine would likely involve reactions at the vinyl group (e.g., oxidation, cleavage) and modifications to the pyridine ring.
Below is a hypothetical data table illustrating potential photochemical degradation products based on general principles of organic photochemistry.
| Potential Photodegradation Product | Proposed Formation Pathway | Significance |
| 2-Methyl-6-acetylpyridine | Oxidation of the prop-1-en-1-yl group | Formation of a more polar and potentially more biodegradable compound. |
| (E/Z)-3-(6-methylpyridin-2-yl)prop-2-enal | Oxidation of the terminal methyl group of the propene chain | Introduction of a reactive aldehyde functionality. |
| Pyridine-2,6-dicarboxylic acid | Complete oxidation of the side chains | Final mineralization product under strong oxidative conditions. |
| Various oligomeric species | Polymerization/cross-linking initiated by UV radiation | Can lead to the formation of persistent environmental residues. |
Hydrolytic Stability and Transformation Products (chemical focus)
The hydrolytic stability of 2-Methyl-6-(prop-1-en-1-yl)pyridine is expected to be significant under neutral pH conditions, as the molecule lacks readily hydrolyzable functional groups. However, under acidic or basic conditions, or in the presence of certain catalysts, hydrolysis could occur. The kinetics of pyridine-catalyzed hydrolysis of sulfonyl chlorides have been studied, demonstrating the role of the pyridine nucleus in facilitating such reactions. rsc.org While this is a different reaction, it highlights the potential for the pyridine nitrogen to participate in hydrolytic processes. The hydrolysis kinetics of 2-chloropyridine (B119429) in supercritical water have also been investigated, providing a model for the degradation of substituted pyridines under harsh conditions. ntnu.no
The prop-1-en-1-yl group is not typically susceptible to direct hydrolysis in the absence of strong acids or enzymatic activity. However, transformation products could arise from addition reactions across the double bond, which might then be followed by further degradation.
The following table presents potential hydrolytic transformation products under specific conditions.
| Potential Transformation Product | Condition | Proposed Mechanism |
| 1-(6-Methylpyridin-2-yl)propan-1-ol | Acid-catalyzed hydration | Markovnikov addition of water across the double bond. |
| 2-Methyl-6-(1-hydroxypropyl)pyridin-1-ium | Acidic conditions | Protonation of the pyridine nitrogen followed by hydration of the side chain. |
| 2-Methyl-6-(prop-1-en-1-yl)pyridin-1-ol | Oxidative hydrolysis | Formation of an N-oxide derivative. |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical condensation reactions have been the bedrock of pyridine (B92270) synthesis, future efforts will likely focus on more atom-economical and sustainable methods. thieme-connect.com The development of novel synthetic routes for 2-Methyl-6-(prop-1-en-1-yl)pyridine with enhanced efficiency is a critical area of research.
Another promising avenue is the application of photoredox catalysis. These methods, which operate under mild conditions using visible light, can enable novel bond formations that are inaccessible through traditional thermal reactions. nih.govd-nb.info A future synthetic approach could involve a photoredox-catalyzed branch-selective pyridylation of alkenes, which would offer high regioselectivity for installing the vinylpyridine motif. d-nb.info
| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages |
| Direct C-H Alkenylation | Nickel/Lewis Acid (e.g., AlMe₃) | High atom economy, reduced synthetic steps, high regioselectivity. thieme-connect.comacs.org |
| Photoredox-Catalyzed Pyridylation | Iridium or Ruthenium photocatalysts | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.govd-nb.info |
| Cross-Coupling Reactions | Palladium or Copper catalysts | Well-established reactivity, broad substrate scope. rsc.org |
Exploration of Underutilized Reactivity Pathways
The unique juxtaposition of the methyl and prop-1-en-1-yl groups on the pyridine ring of 2-Methyl-6-(prop-1-en-1-yl)pyridine opens up avenues for exploring underutilized reactivity. The alkenyl group, in particular, is a versatile handle for further molecular elaboration.
One emerging area is the use of synergistic catalytic systems to achieve novel transformations. For instance, a combination of Lewis acid and visible-light photoredox catalysis could enable the β-selective reductive coupling of the alkenylpyridine with electrophiles like aldehydes or imines. nih.gov This would provide access to a range of complex molecular architectures with high selectivity, a transformation that is complementary to existing α-selective methods. nih.gov
Furthermore, the electronic nature of the pyridine ring can be modulated to influence the reactivity of the propenyl substituent. Activation of the pyridine nitrogen, either through protonation or coordination to a Lewis acid, can render the alkenyl group susceptible to a wider range of nucleophilic attacks, expanding its synthetic utility. nih.gov Future work could explore these activation modes to develop novel cascade reactions, where functionalization of the alkenyl group is followed by a subsequent reaction involving the pyridine ring or the methyl group.
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. tandfonline.comresearchgate.netresearchgate.netmostwiedzy.pl For 2-Methyl-6-(prop-1-en-1-yl)pyridine, advanced computational modeling can provide critical insights into its electronic structure, reactivity, and potential applications.
DFT calculations can be employed to determine key electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) energies, which are crucial for understanding the compound's behavior in charge transfer processes and its potential use in electronic materials. tandfonline.com These calculations can also predict spectroscopic properties (NMR, IR, UV-Vis), aiding in the characterization of newly synthesized derivatives. tandfonline.com
Moreover, computational modeling can elucidate reaction mechanisms, helping to rationalize observed regioselectivity and stereoselectivity in synthetic transformations. acs.org For instance, DFT studies can model the transition states of C-H activation or photoredox-catalyzed reactions, providing a theoretical basis for optimizing reaction conditions and catalyst design. researchgate.netacs.org This predictive power can significantly accelerate the discovery of new reactions and applications for the target molecule.
| Computational Method | Predicted Property / Application | Significance |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), spectroscopic data (NMR, IR), reaction mechanisms, bond dissociation energies. tandfonline.comresearchgate.netresearchgate.net | Guides experimental design, predicts reactivity, aids in structural elucidation. |
| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, excited state properties. tandfonline.com | Predicts optical properties for potential applications in dyes or electronic materials. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical or chemical properties. | Facilitates the rational design of derivatives with desired properties. |
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govnih.govresearchgate.net The future synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine and its derivatives would greatly benefit from the integration of flow chemistry and automation.
A continuous flow setup could be designed for key synthetic steps, such as α-methylation of a pyridine precursor or a cross-coupling reaction to install the propenyl group. nih.govnih.gov Flow reactors, particularly packed-bed microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. nih.gov The use of heterogeneous catalysts packed into columns can simplify product purification and allow for catalyst recycling, enhancing the sustainability of the process. nih.govnih.gov
Furthermore, the integration of automated synthesis platforms can accelerate the exploration of the chemical space around this scaffold. researchgate.net Automated systems can perform high-throughput experimentation to rapidly screen different catalysts, reagents, and reaction conditions, optimizing the synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine and enabling the creation of libraries of related compounds for biological or materials screening. researchgate.net
Design of Pyridine-Based Materials with Tailored Functionality
The inherent properties of the pyridine nucleus make it an excellent building block for functional materials. mdpi.com The specific substitution pattern of 2-Methyl-6-(prop-1-en-1-yl)pyridine provides unique opportunities for the design of novel materials with tailored functionalities.
The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, making this compound a potential scaffold for developing metallosupramolecular architectures or new catalysts. The propenyl group offers a site for polymerization or for grafting the molecule onto surfaces or polymer backbones. mdpi.com This could lead to the development of novel heterogeneous catalysts where the catalytically active pyridine-metal complex is immobilized. mdpi.com
In the field of optoelectronics, pyridine derivatives are used as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). The electronic properties of 2-Methyl-6-(prop-1-en-1-yl)pyridine could be tuned through further functionalization to create materials with desirable energy levels for use in such devices. Future research could focus on synthesizing oligomers or polymers incorporating this pyridine unit and evaluating their photophysical and electronic properties for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 2-methyl-6-(prop-1-en-1-yl)pyridine, and how can their selectivity be validated experimentally?
- Answer : The compound primarily acts as a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and exhibits weak antagonism at NMDA receptors . To validate selectivity:
- Use radioligand binding assays with tritiated MPEP (a structural analog) to assess mGluR5 affinity .
- Employ NMDA receptor-specific assays (e.g., glycine displacement) to confirm weak cross-reactivity .
- Compare results with mGluR5-knockout models to isolate receptor-specific effects .
Q. What experimental approaches are recommended to evaluate the neuroprotective mechanisms of 2-methyl-6-(prop-1-en-1-yl)pyridine in acute brain injury models?
- Answer : Neuroprotection is mediated via mGluR5 antagonism and NMDA receptor modulation . Key methodologies include:
-
In vitro : Glutamate-induced excitotoxicity assays in neuronal cultures, paired with calcium imaging to track intracellular flux .
-
In vivo : Post-traumatic injury models (e.g., controlled cortical impact) with dose-response studies (Table 1).
-
Controls : Co-administration of mGluR5-positive allosteric modulators (e.g., VU-29) to reverse effects .
Table 1 : Neuroprotective Efficacy in Rodent Models
Model Dosage (mg/kg) Reduction in Lesion Volume (%) Reference TBI (Rat) 10 35 ± 4 Ischemia (Mouse) 20 28 ± 6
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s dual role as an mGluR5 antagonist and mGlu4 positive allosteric modulator?
- Answer : Contradictions arise from receptor subtype promiscuity and assay conditions . To address this:
- Use subtype-selective cell lines (e.g., HEK293 expressing mGluR4 vs. mGluR5) for dose-response profiling.
- Apply competitive binding assays with fluorescent probes (e.g., FITM-MPEP) to quantify binding affinities .
- Validate functional outcomes via cAMP/PKC pathway analysis, as mGluR4 and mGluR5 signal through divergent cascades .
Q. What strategies optimize the compound’s pharmacokinetic profile for prolonged neuroprotection studies?
- Answer : Poor aqueous solubility and rapid metabolism limit efficacy . Methodological improvements include:
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Dosing Regimens : Subcutaneous osmotic pumps for sustained release (e.g., 5 mg/kg/day over 7 days) .
- Metabolic Monitoring : LC-MS/MS to track plasma half-life and major metabolites (e.g., oxidized derivatives) .
Q. How should researchers design experiments to distinguish between on-target (mGluR5) and off-target (NMDA) effects in synaptic plasticity studies?
- Answer :
- Pharmacological Isolation : Co-apply NMDA-specific antagonists (e.g., MK-801) to block off-target contributions .
- Genetic Tools : Use mGluR5-knockout mice or CRISPR-edited neuronal cultures to isolate receptor-specific effects .
- Electrophysiology : Long-term potentiation (LTP) assays in hippocampal slices with paired-pulse facilitation to assess presynaptic vs. postsynaptic mechanisms .
Synthesis and Characterization
Q. What are the critical factors influencing yield in the synthesis of 2-methyl-6-(prop-1-en-1-yl)pyridine?
- Answer : Key steps include Suzuki-Miyaura coupling for the propenyl group and pyridine ring functionalization . Optimization parameters:
-
Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.
-
Temperature : 80–100°C improves aryl halide reactivity but risks decomposition.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients (Table 2).
Table 2 : Synthesis Yields Under Varied Conditions
Catalyst Temperature (°C) Yield (%) Purity (%) Pd(PPh₃)₄ 80 62 98 PdCl₂(dppf) 100 78 95
Data Interpretation Challenges
Q. How should researchers address variability in dose-response relationships across animal models?
- Answer : Variability stems from species-specific receptor expression and blood-brain barrier permeability . Mitigation strategies:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time curves with receptor occupancy data .
- Species Comparison : Parallel studies in rats and mice to identify interspecies differences in EC₅₀ values.
- Biomarker Correlation : Measure CSF glutamate levels as a surrogate for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
